tert-butyl {[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a bromophenyl group and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromen ring system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 2-((4-BROMOPHENYL)SULFONYL)ACETATE
- TERT-BUTYL 2-(4-BROMOPHENYL)ACETATE
- TERT-BUTYL 4-(4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 2-{[3-(4-BROMOPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its specific substitution pattern on the chromen ring and the presence of both bromophenyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21BrO5 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
tert-butyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C22H21BrO5/c1-13-17-11-16(26-12-19(24)28-22(2,3)4)9-10-18(17)27-21(25)20(13)14-5-7-15(23)8-6-14/h5-11H,12H2,1-4H3 |
InChI Key |
LSOLFOWFGCQKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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